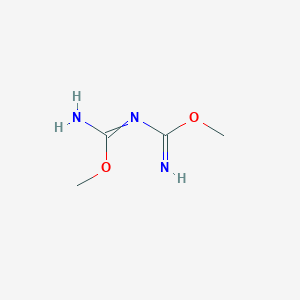
Imidodicarbonimidic acid, dimethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Imidodicarbonimidic acid, dimethyl ester is a chemical compound with the molecular formula C4H9N3O2 and a molecular weight of 131.13 g/mol . It appears as a white to pale yellow solid and is known for its stability and solubility in certain organic solvents . This compound is primarily used as an intermediate in organic synthesis and has significant applications in the chemical industry and research laboratories .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of imidodicarbonimidic acid, dimethyl ester typically involves the esterification of imidodicarbonimidic acid with methanol under acidic conditions. The reaction is catalyzed by a strong acid such as sulfuric acid or hydrochloric acid, which facilitates the formation of the ester bond . The reaction is carried out at a controlled temperature to ensure optimal yield and purity of the product.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the process. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Imidodicarbonimidic acid, dimethyl ester undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form imidodicarbonimidic acid and methanol.
Substitution Reactions: It can participate in nucleophilic substitution reactions where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water as the solvent.
Substitution: Nucleophiles such as amines or alcohols under mild to moderate conditions.
Major Products:
Hydrolysis: Imidodicarbonimidic acid and methanol.
Substitution: Various substituted imidodicarbonimidic acid derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Imidodicarbonimidic acid, dimethyl ester has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of imidodicarbonimidic acid, dimethyl ester involves its interaction with specific molecular targets and pathways. It can act as a precursor to active compounds that inhibit or modulate the activity of enzymes and receptors. The exact pathways and targets depend on the specific application and the structure of the derived compounds .
Comparaison Avec Des Composés Similaires
- Imidodicarbonimidic acid, 1,3-dimethyl ester
- Dimethyl fumarate
- Other ester derivatives of imidodicarbonimidic acid
Comparison: Imidodicarbonimidic acid, dimethyl ester is unique due to its specific chemical structure and reactivity. Compared to similar compounds, it offers distinct advantages in terms of stability and solubility, making it a valuable intermediate in organic synthesis .
Propriétés
Numéro CAS |
25649-35-8 |
|---|---|
Formule moléculaire |
C4H9N3O2 |
Poids moléculaire |
131.13 g/mol |
Nom IUPAC |
methyl N-[amino(methoxy)methylidene]carbamimidate |
InChI |
InChI=1S/C4H9N3O2/c1-8-3(5)7-4(6)9-2/h1-2H3,(H3,5,6,7) |
Clé InChI |
JGWVWIIQBJAABJ-UHFFFAOYSA-N |
SMILES canonique |
COC(=NC(=N)OC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















